molecular formula C28H24Cl2N2O3S B2786570 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide CAS No. 306978-08-5

4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide

Cat. No.: B2786570
CAS No.: 306978-08-5
M. Wt: 539.47
InChI Key: BZXHAYAQSSHPHI-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, two chlorophenyl groups, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.

    Coupling Reactions: The final compound is formed by coupling the isoxazole derivative with the sulfonamide derivative under appropriate conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound could be investigated for its efficacy against various bacterial strains.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Sulfonamides are known to inhibit certain enzymes, and this compound might be evaluated for its ability to inhibit enzymes involved in disease processes.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzophenone: This compound shares the chlorophenyl group but lacks the sulfonamide and isoxazole groups.

    4-chlorophenylurea: This compound contains a chlorophenyl group and a urea moiety, differing from the sulfonamide structure.

Uniqueness

4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide is unique due to its combination of a sulfonamide group, two chlorophenyl groups, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 4-chlorobenzophenone or 4-chlorophenylurea.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl2N2O3S/c29-22-11-15-24(16-12-22)31(36(33,34)27-17-13-23(30)14-18-27)20-26-19-28(21-7-3-1-4-8-21)32(35-26)25-9-5-2-6-10-25/h1-18,26,28H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXHAYAQSSHPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)CN(C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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